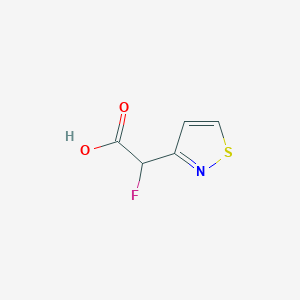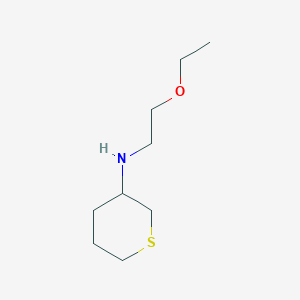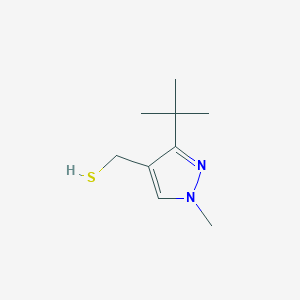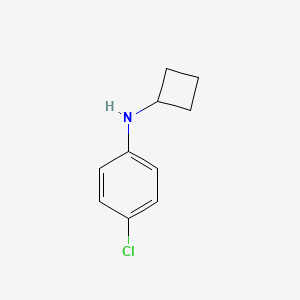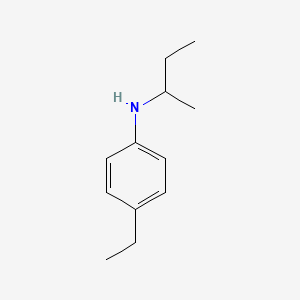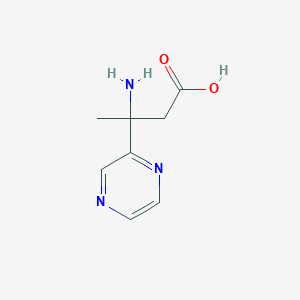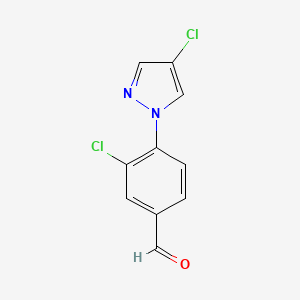
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chloro-substituted benzaldehyde group attached to a pyrazole ring
準備方法
The synthesis of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-pyrazole and 3-chlorobenzaldehyde.
Reaction Conditions: The two starting materials are subjected to a condensation reaction under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to therapeutic outcomes.
類似化合物との比較
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde can be compared with other similar compounds, such as:
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: This compound has a methyl group instead of a chloro group on the pyrazole ring, which may affect its reactivity and biological activity.
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the additional chloro group on the pyrazole ring, potentially altering its chemical properties and applications.
4-(3-bromo-1H-pyrazol-1-yl)benzaldehyde: Contains a bromo group instead of a chloro group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC名 |
3-chloro-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChIキー |
KMDOYBCJHHNJBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


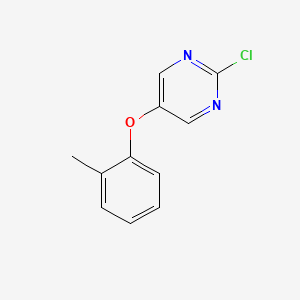
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
